Home > Products > Screening Compounds P57052 > Valorphin TFAsalt
Valorphin TFAsalt -

Valorphin TFAsalt

Catalog Number: EVT-8208067
CAS Number:
Molecular Formula: C44H61N9O11
Molecular Weight: 892.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Valorphin TFAsalt is synthesized primarily through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification of the final product. The synthesis process typically involves the following steps:

  1. Amino Acid Coupling: Amino acids are sequentially added to the growing peptide chain. Each coupling reaction requires activation of the carboxyl group of the incoming amino acid, often using coupling reagents like HATU or DIC.
  2. Deprotection: Protecting groups on the amino acids (such as Fmoc or Boc) are removed to expose reactive sites for further coupling.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) to yield Valorphin TFAsalt. Post-cleavage purification typically involves precipitation with cold diethyl ether, followed by high-performance liquid chromatography (HPLC) to achieve the desired purity .
  4. Salt Exchange: If necessary, TFA can be exchanged for a more biologically compatible salt form, such as hydrochloride or acetate, to reduce toxicity for biological applications .
Molecular Structure Analysis

The molecular formula of Valorphin TFAsalt is C44H61N9O11C_{44}H_{61}N_{9}O_{11}, with a molecular weight of 892.01 g/mol. The structure consists of a sequence of amino acids linked by peptide bonds, forming a specific three-dimensional conformation that is crucial for its biological activity.

The peptide's structure is influenced by various factors including:

  • Hydrophobic and hydrophilic regions: These influence solubility and interaction with biological membranes.
  • Presence of functional groups: Such as amines and carboxylic acids at the termini which can affect binding properties and stability.
  • Secondary structure elements: The arrangement may include alpha-helices or beta-sheets depending on the surrounding environment and solvent conditions .
Chemical Reactions Analysis

Valorphin TFAsalt participates in several chemical reactions relevant to its function:

  • Binding Reactions: It binds selectively to mu-opioid receptors, triggering downstream signaling pathways that lead to analgesic effects.
  • Hydrolysis: Under certain conditions, peptide bonds can hydrolyze, affecting stability and activity.
  • Salt Formation: The conversion between different salt forms (e.g., TFA to hydrochloride) can influence solubility and biological activity .
Mechanism of Action

Valorphin TFAsalt exerts its analgesic effects primarily through its interaction with mu-opioid receptors located in the central nervous system. The mechanism involves:

  1. Receptor Binding: Valorphin binds to mu-opioid receptors, leading to receptor activation.
  2. Signal Transduction: This activation triggers intracellular signaling cascades that inhibit neurotransmitter release and alter neuronal excitability.
  3. Pain Modulation: Ultimately, this results in decreased perception of pain and an increase in pain tolerance.

The compound's effectiveness as an analgesic has been demonstrated in various preclinical studies where it showed significant pain relief comparable to traditional opioids .

Physical and Chemical Properties Analysis

Valorphin TFAsalt exhibits several notable physical and chemical properties:

Applications

Valorphin TFAsalt has several scientific applications:

  • Pain Management Research: Its ability to bind mu-opioid receptors makes it a candidate for developing new analgesics with potentially fewer side effects than traditional opioids.
  • Cancer Treatment Studies: Research indicates that Valorphin can enhance the efficacy of chemotherapeutic agents, making it valuable in oncology .
  • Pharmacological Studies: It serves as a model compound for studying opioid receptor interactions and developing new therapeutic strategies targeting these receptors.
Pharmacological Characterization of Valorphin Trifluoroacetate Salt

Opioid Receptor Affinity and Selectivity Dynamics

Binding Kinetics to μ-, δ-, and κ-Opioid Receptors

Valorphin trifluoroacetate salt (Val-Val-Tyr-Pro-Trp-Thr-Gln) exhibits distinct binding kinetics across opioid receptor subtypes. As an endogenous heptapeptide derived from hemoglobin β-chain proteolysis (residues 33–39), it demonstrates preferential affinity for the μ-opioid receptor, with moderate interactions at κ- and δ-opioid receptors [8]. Competitive receptor binding assays reveal its half-maximal inhibitory concentration (IC₅₀) for μ-opioid receptor is 12.3 nM, significantly lower than for δ-opioid receptor (IC₅₀ = 48.7 nM) or κ-opioid receptor (IC₅₀ = 76.2 nM) [6]. This selectivity profile aligns with its structural core (Tyr-Pro-Trp-Thr), which facilitates μ-opioid receptor engagement through tyrosine-mediated hydrogen bonding and hydrophobic interactions within the orthosteric pocket [5] [9].

Kinetic dissociation studies further demonstrate valorphin trifluoroacetate salt’s slow offset rate (t₁/₂ = 18.2 minutes) at μ-opioid receptor, suggesting prolonged receptor occupancy compared to classical opioids like morphine (t₁/₂ = 8.7 minutes) [6]. This prolonged binding may contribute to its sustained antinociceptive effects observed in vivo. Nevertheless, its binding efficacy (Emax = 82%) at μ-opioid receptor remains lower than full agonists like DAMGO, positioning it as a high-affinity partial agonist [6].

Table 1: Receptor Binding Parameters of Valorphin Trifluoroacetate Salt

Receptor TypeIC₅₀ (nM)Dissociation t₁/₂ (min)Emax (%)
μ-Opioid receptor12.3 ± 1.518.2 ± 2.182 ± 3
δ-Opioid receptor48.7 ± 4.29.8 ± 1.245 ± 4
κ-Opioid receptor76.2 ± 6.812.5 ± 1.738 ± 5

Differential Receptor Activation Profiles: Valorphin Trifluoroacetate Salt vs. Synthetic Analogs

Valorphin trifluoroacetate salt’s receptor activation profile diverges markedly from synthetic hemorphin analogs due to structural modifications. The unmodified valorphin trifluoroacetate salt primarily activates κ-opioid receptor-mediated pathways (68% of total antinociception) over μ-opioid receptor (27%) and δ-opioid receptor (5%) in antagonist reversal studies [6]. In contrast, its phosphopeptide analog V2p (containing an aminophosphonate moiety at the N-terminus) exhibits balanced multi-receptor engagement: δ-opioid receptor (42%), κ-opioid receptor (35%), and μ-opioid receptor (23%) [6] [9]. This shift arises from V2p’s phosphonate group enhancing electrostatic interactions with δ-opioid receptor’s extracellular loop 2, a region less accessible to valorphin trifluoroacetate salt [9].

Molecular dynamics simulations reveal valorphin trifluoroacetate salt induces a conformational signature in μ-opioid receptor characterized by moderate intracellular loop 3 displacement and minimal β-arrestin recruitment—a profile associated with reduced tolerance development [10]. Cyclic peptide analogs like CycloAnt (Tyr-[D-Lys-Dap(Ant)-Thr-Gly]), however, adopt rigid structures that stabilize μ-opioid receptor conformations with strong Gαᵢ coupling (Emax = 95%) while antagonizing δ-opioid receptor [1]. This bifunctional activity underscores how synthetic modifications alter functional selectivity.

Table 2: Receptor Contribution to Antinociception of Valorphin and Analogs

Compoundμ-Opioid Receptor Contribution (%)δ-Opioid Receptor Contribution (%)κ-Opioid Receptor Contribution (%)
Valorphin27 ± 35 ± 168 ± 4
V2p (phosphoanalog)23 ± 242 ± 335 ± 3
CycloAnt95 ± 2*0**5 ± 1

μ-opioid receptor agonist; *δ-opioid receptor antagonist [1] [6]

Antinociceptive Efficacy in Preclinical Models

Acute Nociceptive Pain Modulation: Formalin Test Outcomes

Valorphin trifluoroacetate salt exerts dose-dependent antinociception in the formalin test, selectively inhibiting both acute (Phase I) and inflammatory (Phase II) pain phases. Intracerebroventricular administration (25 µg/mouse) reduces Phase I licking/biting duration from 54.1 ± 3.2 seconds (vehicle) to 9.0 ± 1.5 seconds, and Phase II from 107.6 ± 5.8 seconds to 57.9 ± 4.3 seconds [6]. This dual-phase efficacy surpasses the selective Phase II inhibition by nonsteroidal anti-inflammatory drugs (e.g., indomethacin) but remains less potent than morphine in Phase I. Dose-response analysis yields an ED₅₀ of 15.8 µg/mouse for Phase II, indicating robust inflammatory pain control [6].

Mechanistically, κ-opioid receptor antagonism (nor-binaltorphimine) reverses 71% of valorphin trifluoroacetate salt’s Phase I effects, while μ-opioid receptor blockade (naloxone) reverses only 22%—confirming κ-opioid receptor dominance in acute nociception [6]. Crucially, valorphin trifluoroacetate salt does not elevate serum tumor necrosis factor-alpha or interleukin-1beta levels post-formalin injection, distinguishing it from pro-inflammatory opioid analgesics [6].

Table 3: Formalin Test Outcomes After Valorphin Administration

TreatmentPhase I Duration (s)Reduction vs. Control (%)Phase II Duration (s)Reduction vs. Control (%)
Vehicle54.1 ± 3.2-107.6 ± 5.8-
Valorphin (25 µg)9.0 ± 1.5*83.457.9 ± 4.3*46.2
Morphine (5 mg/kg)4.2 ± 0.8*92.232.1 ± 3.1*70.2

*P<0.01 vs. vehicle [6]

Inflammatory Hyperalgesia: Carrageenan-Induced Paw Pressure Analysis

In carrageenan-induced inflammatory hyperalgesia, intraplantar valorphin trifluoroacetate salt (50 µg/paw) reverses mechanical allodynia by 184.7% relative to controls in the paw pressure test [6]. This peripherally restricted effect emerges at 1-hour post-administration and persists for 4 hours, paralleling the resolution of paw edema. The antinociceptive efficacy stems from local κ-opioid receptor activation, as nor-binaltorphimine pre-treatment abolishes 89% of the effect, whereas naloxone (central opioid antagonist) attenuates only 31% [6].

Valorphin trifluoroacetate salt’s anti-hyperalgesic potency exceeds its synthetic analog V2p (107.3% reversal) in this model, likely due to superior κ-opioid receptor binding in inflamed tissues [6]. Unlike cyclooxygenase inhibitors, valorphin trifluoroacetate salt does not suppress prostaglandin synthesis or serum interleukin-1beta, indicating a selective opioidergic mechanism unrelated to cytokine modulation [6].

Table 4: Paw Pressure Threshold Changes in Inflammatory Hyperalgesia

Time Post-CarrageenanControl Threshold (g)Valorphin Threshold (g)Reversal of Hyperalgesia (%)
Baseline125.3 ± 6.2122.8 ± 5.9-
1 hour61.8 ± 4.1114.2 ± 5.3*184.7
3 hours58.4 ± 3.7103.6 ± 4.8*162.1
4 hours65.1 ± 4.596.3 ± 4.1*141.5

*P<0.01 vs. control [6]

Peripheral vs. Central Mechanisms of Action

Valorphin trifluoroacetate salt’s antinociception involves spatially distinct mechanisms: κ-opioid receptor-mediated effects dominate peripherally, while μ-opioid receptor activation prevails centrally. Intraplantar administration in inflammatory pain models suppresses nociception via κ-opioid receptors on sensory neurons, evidenced by 89% nor-binaltorphimine reversibility [6]. Conversely, intracerebroventricular delivery in the formalin test engages μ-opioid receptor in the periaqueductal gray and rostroventral medulla, with naloxone reversing 65% of Phase II effects [6]. This spatial bifurcation arises from valorphin trifluoroacetate salt’s limited blood-brain barrier permeability (brain-to-plasma ratio = 0.08), restricting central μ-opioid receptor activation to direct cerebroventricular exposure [8].

Molecular dynamics simulations reveal valorphin trifluoroacetate salt stabilizes μ-opioid receptor conformations with a 12° outward tilt in transmembrane helix 6—a suboptimal alignment for β-arrestin recruitment compared to morphine’s 28° tilt [10]. This suboptimal stabilization favors Gαᵢ protein coupling over β-arrestin pathways, reducing intracellular signaling associated with tolerance [1] [10]. In δ-opioid receptor, however, valorphin trifluoroacetate salt induces rapid internalization due to its low-efficacy agonism, limiting sustained signaling [5]. Such receptor-specific spatiotemporal signaling underpins its lower tolerance liability than morphine in repeated-dose studies [1] [6].

Properties

Product Name

Valorphin TFAsalt

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C44H61N9O11

Molecular Weight

892.0 g/mol

InChI

InChI=1S/C44H61N9O11/c1-22(2)35(46)40(59)51-36(23(3)4)41(60)50-32(19-25-12-14-27(55)15-13-25)43(62)53-18-8-11-33(53)39(58)49-31(20-26-21-47-29-10-7-6-9-28(26)29)38(57)52-37(24(5)54)42(61)48-30(44(63)64)16-17-34(45)56/h6-7,9-10,12-15,21-24,30-33,35-37,47,54-55H,8,11,16-20,46H2,1-5H3,(H2,45,56)(H,48,61)(H,49,58)(H,50,60)(H,51,59)(H,52,57)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1

InChI Key

VAEOIFAHJWMTKD-NMUVPRMFSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.